N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyridine ring, and a phenylethanesulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylethanesulfonyl group, and the attachment of the pyridine ring. Common synthetic routes may involve:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenylethanesulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylethanesulfonyl chloride.
Attachment of Pyridine Ring: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Use of Catalysts: Employing efficient catalysts to speed up the reactions.
Controlled Reaction Conditions: Maintaining optimal temperature, pressure, and pH levels to ensure high efficiency and selectivity.
Purification Techniques: Utilizing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N,N-bis(2-pyridylethyl)amine: A related compound with similar structural features but different functional groups.
N-(pyridin-4-yl)pyridin-4-amine: Another similar compound used in molecular simulations and studies.
Uniqueness
N-methyl-N-[1-(2-phenylethanesulfonyl)piperidin-4-yl]pyridin-2-amine stands out due to its unique combination of a piperidine ring, a pyridine ring, and a phenylethanesulfonyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H25N3O2S |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-methyl-N-[1-(2-phenylethylsulfonyl)piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3O2S/c1-21(19-9-5-6-13-20-19)18-10-14-22(15-11-18)25(23,24)16-12-17-7-3-2-4-8-17/h2-9,13,18H,10-12,14-16H2,1H3 |
InChI Key |
FVKABKFAPMYWOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.